Allylsulfenate Allylsulfenate S-allylsulfenic acid is an S-alkylsulfenic acid in which the alkyl group is specified as allyl. It has a role as a radical scavenger and a plant metabolite.
Brand Name: Vulcanchem
CAS No.: 62965-27-9
VCID: VC1903366
InChI: InChI=1S/C3H6OS/c1-2-3-5-4/h2,4H,1,3H2
SMILES: C=CCSO
Molecular Formula: C3H6OS
Molecular Weight: 90.15 g/mol

Allylsulfenate

CAS No.: 62965-27-9

Cat. No.: VC1903366

Molecular Formula: C3H6OS

Molecular Weight: 90.15 g/mol

* For research use only. Not for human or veterinary use.

Allylsulfenate - 62965-27-9

Specification

CAS No. 62965-27-9
Molecular Formula C3H6OS
Molecular Weight 90.15 g/mol
IUPAC Name 3-hydroxysulfanylprop-1-ene
Standard InChI InChI=1S/C3H6OS/c1-2-3-5-4/h2,4H,1,3H2
Standard InChI Key WLHNIAVMSNXYHO-UHFFFAOYSA-N
SMILES C=CCSO
Canonical SMILES C=CCSO

Introduction

Chemical Structure and Properties

Allylsulfenate (C₃H₆OS) is the sulfenic acid derivative of allyl compounds, containing a sulfur-oxygen bond with distinctive chemical behavior. As an organosulfur oxoacid, it represents the first member in the progression of sulfur oxoacids that includes sulfinic acids (R-S(=O)OH) and sulfonic acids (R-S(=O)₂OH) .

Physical and Chemical Properties

Allylsulfenate exhibits the following physicochemical characteristics:

PropertyValue
Molecular FormulaC₃H₆OS
Molecular Weight90.15 g/mol
Synonyms2-propenesulfenic acid, 3-hydroxysulfanylprop-1-ene, Allylsulfensaure
CAS Number62965-27-9
IUPAC Name3-hydroxysulfanylprop-1-ene
DescriptionS-alkylsulfenic acid with allyl group
Biological RoleRadical scavenger, plant metabolite

Similar to other simple sulfenic acids, allylsulfenate is highly reactive and challenging to isolate in solution due to its tendency to self-condense, forming thiosulfinates . The structure of allylsulfenate has been determined to be CH₂=CH-CH₂-S-O-H through various spectroscopic techniques .

Structural Characteristics

The allylic sulfenate structure features an allyl group attached to a sulfur atom, which is further bonded to a hydroxyl group. This arrangement creates a reactive center at the sulfur atom, contributing to the compound's chemical versatility . The C=C double bond in the allyl group provides additional reactivity sites for various transformations.

Synthesis and Preparation

Stabilization Strategies

Due to the high reactivity of simple sulfenic acids like allylsulfenate, various strategies have been employed to stabilize these compounds:

  • Steric hindrance: Bulky substituents can prevent self-condensation

  • Intramolecular hydrogen bonding: Stabilizes the S-OH moiety

  • Low-temperature conditions: Minimizes thermal decomposition

  • Trapping with dienophiles: Captures the reactive species

Reactivity and Chemical Behavior

Allylsulfenate demonstrates diverse reactivity patterns stemming from its unique functional group arrangement and electronic properties.

General Reactivity Patterns

As a sulfenic acid, allylsulfenate exhibits several characteristic reactions:

  • Self-condensation to form thiosulfinates (RS(O)SR)

  • Nucleophilic attack at the sulfur atom

  • Electrophilic reactions at the sulfur-oxygen bond

  • Addition reactions involving the allylic double bond

  • Redox reactions involving the sulfur center

The S-OH bond in sulfenic acids like allylsulfenate possesses an O-H bond-dissociation energy significantly lower than that of analogous hydroperoxides, contributing to its distinct reactivity profile .

-Sigmatropic Rearrangements

A particularly notable aspect of allylsulfenate chemistry is its participation in reversible -sigmatropic rearrangements. Research spanning fifty years has demonstrated that this rearrangement provides a powerful synthetic tool for stereocontrolled transformations . In the presence of thiophiles, the sulfenate can be trapped, enabling the synthesis of allylic alcohols under mild conditions.

Conversion to 1,3-Dienes

Allylsulfenate serves as a key intermediate in the conversion of allyl alcohols to 1,3-dienes through a sequential process involving sulfenate-sulfoxide -sigmatropic rearrangement followed by syn-elimination . This transformation represents a valuable synthetic method for constructing conjugated diene systems.

Biological Relevance

Allylsulfenate and related sulfenic acids play important roles in biological systems, particularly in redox signaling and plant defense mechanisms.

Role in Plant Biochemistry

Sulfenic acids, including allylsulfenate derivatives, are produced by the enzymatic decomposition of sulfur-containing compounds in plants of the Allium genus, such as garlic and onions . The compound 1-propenesulfenic acid, formed when onions are cut, undergoes rearrangement catalyzed by lachrymatory factor synthase to produce syn-propanethial-S-oxide, the compound responsible for causing tears when cutting onions .

Antioxidant Properties

Allylsulfenate functions as a radical scavenger in biological systems, contributing to its role as a plant metabolite . This property is shared with other sulfenic acids, which can participate in redox reactions involving reactive oxygen species.

Related Compounds

Several compounds structurally related to allylsulfenate demonstrate significant applications in various fields.

Sodium Allylsulfonate

Sodium allylsulfonate (C₃H₅NaO₃S, CAS: 2495-39-8) is a sulfonate salt with diverse industrial applications . Unlike the reactive allylsulfenate, sodium allylsulfonate is stable and commercially available.

PropertyValue
Molecular FormulaC₃H₅NaO₃S
Molecular Weight144.12 g/mol
Physical StateWhite powder/crystalline solid
Melting Point242°C (decomposition)
Density1.206 g/cm³
Water Solubility4 g/100 mL
pH StabilityForms stable aqueous solutions

Sodium allylsulfonate finds extensive application as a brightener in nickel electroplating, with typical dosages of 0.1-0.2 g/L . It also serves as a co-monomer in functional acrylic fibers, improving dyeing properties and heat resistance . Additionally, it functions as a chain transfer agent in polymerization reactions .

Allyl Bromide

Allyl bromide (3-bromopropene, C₃H₅Br) represents another important allyl derivative used in organic synthesis. This colorless liquid serves as an alkylating agent for the synthesis of polymers, pharmaceuticals, and other organic compounds . Allyl bromide can be prepared from allyl alcohol and hydrobromic acid or through halogen-exchange reactions with allyl chloride .

Allyl p-toluenesulphonate

Allyl p-toluenesulphonate (C₁₀H₁₂O₃S, CAS: 4873-09-0) is an allyl ester of p-toluenesulfonic acid . This compound serves as a versatile intermediate in organic synthesis, particularly for introducing the allyl group through nucleophilic substitution reactions.

Industrial Applications

The chemistry of allylsulfenate and related compounds translates to various practical applications across multiple industries.

Electroplating Industry

While allylsulfenate itself is too reactive for direct industrial application, its stable derivative sodium allylsulfonate serves as a primary component in nickel brightener formulations . In nickel electroplating baths, it functions as a basic brightener, contributing to the production of smooth, bright nickel coatings . The typical concentration used is 0.1-0.2 g/L .

Textile Industry

Sodium allylsulfonate finds application in the textile industry as a dyesite monomer in acrylic fibers . Its incorporation enhances dyeing properties and improves heat resistance of the resulting polymeric materials . This application leverages the reactive allyl functionality while maintaining stability through the sulfonate group.

Pharmaceutical Intermediates

The reactive nature of allylsulfenate makes it valuable in pharmaceutical synthesis, particularly through its derivatives. Sodium allylsulfonate serves as a pharmaceutical intermediate for various bioactive compounds . The allyl group provides a handle for further functionalization through addition, oxidation, or rearrangement reactions.

Research Developments

Research into allylsulfenate chemistry continues to advance, particularly in the areas of organic synthesis and catalysis.

Sigmatropic Rearrangements

The -sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates remains an active area of research, with developments focusing on enhancing stereoselectivity and expanding substrate scope . Recent advances have demonstrated the coupling of this rearrangement with other stereocontrolled reactions, enhancing its synthetic utility .

Applications in Natural Product Synthesis

The allylsulfenate-mediated transformations have found application in the synthesis of natural and bioactive products . The mild conditions and stereoselectivity of these reactions make them valuable tools for constructing complex molecular frameworks with defined stereochemistry.

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